4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Chemical Structure and Properties
4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic compound featuring:
- A thiophene core substituted with a 4-chlorophenyl group (electron-withdrawing) at position 4 and a pyrrole moiety (aromatic heterocycle) at position 2.
- A carboxamide group at position 2, linked to a 4-isopropylphenyl substituent.
Molecular Formula: C₂₄H₂₂ClN₃OS Molecular Weight: ~436.0 g/mol (estimated).
Synthesis:
Typical synthesis involves multi-step reactions, including:
Formation of the thiophene-carboxylic acid intermediate.
Amidation with 4-isopropylphenylamine under coupling agents (e.g., EDC/HOBt).
Introduction of the pyrrole and chlorophenyl groups via Suzuki or Buchwald-Hartwig cross-coupling .
The chlorophenyl and isopropyl groups suggest optimized target binding and pharmacokinetics .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-16(2)17-7-11-20(12-8-17)26-24(28)23-22(27-13-3-4-14-27)21(15-29-23)18-5-9-19(25)10-6-18/h3-16H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUQKFJURRGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-isopropylaniline to form an intermediate, which is then further reacted with 1H-pyrrole to introduce the pyrrole group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Industry: Its unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights key differences in substituents and their impact on physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility and Lipophilicity: Methoxy (OCH₃) and hydroxy (OH) groups (e.g., ) improve water solubility but may reduce cell permeability.
Halogen Influence :
- Chlorine (electron-withdrawing) enhances stability and reactivity, often improving binding to hydrophobic enzyme pockets .
- Fluorine (smaller, electronegative) fine-tunes electronic properties and bioavailability, as seen in and .
Biological Activity Trends :
- Compounds with dual halogens (e.g., 4-Cl and 4-F in ) show higher binding affinity due to synergistic electronic effects.
- N-Aryl substitutions (e.g., 4-isopropylphenyl in the target vs. thiophen-2-ylmethyl in ) dictate target selectivity. Bulky groups like isopropyl may enhance selectivity for sterically restricted targets .
Heterocyclic Core Variations :
- Replacing thiophene with furan (as in ) reduces aromatic stability and alters π-π stacking interactions, leading to divergent biological profiles.
Research Findings and Implications
Anticancer Potential :
- The target compound’s chlorophenyl and pyrrole groups are associated with DNA intercalation or kinase inhibition in analogs .
- Compared to N-(4-methoxyphenyl) derivatives (e.g., ), the isopropyl group may prolong half-life by resisting oxidative metabolism .
Anti-inflammatory Activity :
- Pyrrole-containing analogs (e.g., ) inhibit COX-2 or NF-κB pathways. The target’s isopropyl group could enhance binding to hydrophobic pockets in these targets.
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 5.2 | 0.01 | 1 | 4 |
| 4-(3-Fluorophenyl)-N-(4-methoxyphenyl) | 3.8 | 0.12 | 1 | 5 |
| N-(4-Chlorophenyl)-4-(4-fluorophenyl) | 4.9 | 0.03 | 1 | 4 |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiophene core, an amide functional group, and substituted phenyl rings. Its chemical formula is , with a molecular weight of approximately 385.92 g/mol. The synthesis typically involves multi-step reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the chlorophenyl and isopropyl groups.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene-based amides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that certain derivatives exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Docking studies have suggested that it can interact with enzymes involved in various biological processes, potentially leading to therapeutic applications in conditions like hypertension or diabetes.
- In Silico Studies : Molecular docking simulations indicated favorable binding interactions with acetylcholinesterase (AChE) and urease enzymes, which are relevant targets for drug development in neurodegenerative diseases and urinary tract infections, respectively .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic functions.
- Enzyme Binding : Competitive inhibition at active sites of target enzymes, altering their normal function.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
